2,2-Dimethoxyacetonitrile

Catalog No.
S762446
CAS No.
5861-24-5
M.F
C4H7NO2
M. Wt
101.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Dimethoxyacetonitrile

CAS Number

5861-24-5

Product Name

2,2-Dimethoxyacetonitrile

IUPAC Name

2,2-dimethoxyacetonitrile

Molecular Formula

C4H7NO2

Molecular Weight

101.1 g/mol

InChI

InChI=1S/C4H7NO2/c1-6-4(3-5)7-2/h4H,1-2H3

InChI Key

GSWMRKGWNADDJL-UHFFFAOYSA-N

SMILES

COC(C#N)OC

Canonical SMILES

COC(C#N)OC

2,2-Dimethoxyacetonitrile is an organic compound with the molecular formula C4H7NO2\text{C}_4\text{H}_7\text{N}\text{O}_2. It is characterized by the presence of two methoxy groups and a nitrile functional group, making it a versatile compound in organic synthesis. The structure consists of a central carbon atom bonded to two methoxy groups (OCH3-\text{OCH}_3) and a cyano group (CN-\text{CN}), contributing to its unique chemical properties.

, including:

  • Nucleophilic Substitution: The nitrile group can undergo nucleophilic attack, leading to the formation of amines or carboxylic acids upon hydrolysis.
  • Reduction Reactions: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
  • Acetal Formation: In the presence of alcohols and acid catalysts, 2,2-dimethoxyacetonitrile can form acetals, which are useful in protecting carbonyl groups during synthesis.

While specific biological activity data for 2,2-dimethoxyacetonitrile is limited, compounds with similar structures often exhibit various biological properties. For instance, methoxy-substituted compounds can show antimicrobial and antifungal activities. Research into the biological implications of 2,2-dimethoxyacetonitrile may reveal potential applications in pharmaceuticals or agrochemicals.

The synthesis of 2,2-dimethoxyacetonitrile typically involves several steps:

  • Starting Materials: The synthesis often begins with acetonitrile and methanol.
  • Reaction Conditions: A typical method includes heating acetonitrile with methanol in the presence of an acid catalyst (such as sulfuric acid) to facilitate the formation of the dimethoxy derivative.
  • Purification: The product is purified through distillation or recrystallization to obtain high purity levels.

2,2-Dimethoxyacetonitrile finds applications in various fields:

  • Organic Synthesis: It serves as a reagent for synthesizing other organic compounds, particularly in the formation of protecting groups for alcohols and carbonyls.
  • Pharmaceutical Development: Its derivatives may be explored for potential therapeutic applications due to their structural similarities with biologically active compounds.
  • Material Science: It could be utilized in the development of new materials or as a solvent in polymer chemistry.

Interaction studies involving 2,2-dimethoxyacetonitrile typically focus on its reactivity with other chemical species. These studies help elucidate its role in organic reactions and its potential as a reagent in synthetic pathways. Understanding these interactions is crucial for optimizing reaction conditions and improving yields in synthetic processes.

Several compounds share structural similarities with 2,2-dimethoxyacetonitrile. Here is a comparison highlighting its uniqueness:

Compound NameStructure TypeKey Features
AcetonitrileNitrileSimple structure; widely used as a solvent
DimethylformamideAmideUsed as a solvent; higher boiling point
MethoxyacetonitrileNitrileContains one methoxy group; less sterically hindered
2-MethoxypropionitrileNitrileSimilar functionality; different substituents

Uniqueness of 2,2-Dimethoxyacetonitrile

  • Dual Methoxy Groups: The presence of two methoxy groups enhances its reactivity compared to similar nitriles.
  • Versatile Reactivity: Its ability to participate in various

The traditional synthesis of 2,2-dimethoxyacetonitrile relies fundamentally on the reaction between orthoesters and hydrogen cyanide, representing one of the most established methodologies in acetal-nitrile chemistry [1]. This approach leverages the Pinner reaction mechanism, where nitriles react with alcohols in the presence of hydrogen chloride to form imido ester hydrochlorides as intermediates [1]. The reaction proceeds through formation of an imido ester hydrochloride intermediate, which upon standing in the presence of excess alcohol converts to the desired orthoester product [1].

The mechanistic pathway involves initial protonation of the nitrile carbon, making it more electrophilic and susceptible to nucleophilic attack by methanol [2]. The resulting intermediate undergoes subsequent methanol additions to form the dimethyl acetal structure characteristic of 2,2-dimethoxyacetonitrile [2]. Traditional synthetic routes typically employ anhydrous conditions and nonpolar solvents to prevent competing hydrolysis reactions [1].

Research has demonstrated that orthoester formation from hydrogen cyanide and methanol can be achieved through direct condensation reactions under controlled conditions [3] [4]. The ammoxidation of methanol to produce hydrogen cyanide has been extensively studied using oxide complex catalysts, with antimony phosphate oxide complexes showing particular effectiveness at temperatures ranging from 200°C to 600°C [3]. These catalysts enable high reactant throughputs while maintaining good yields of hydrogen cyanide, which subsequently serves as the nitrile precursor for orthoester formation [3].

The traditional preparation method typically achieves yields ranging from 65% to 85% depending on reaction conditions and purification methods [5]. Temperature control proves critical, with optimal synthesis occurring at moderate temperatures between 80°C and 120°C to balance reaction rate with product stability [5]. Higher temperatures often lead to decomposition of the acetal linkages, while lower temperatures result in incomplete conversion [5].

ParameterOptimal RangeYield Impact
Temperature80-120°C65-85%
Pressure1-5 atmModerate
Reaction Time4-8 hoursSignificant
Catalyst Loading2-5%High

Catalytic Acetalization Approaches for Improved Yield

Modern catalytic approaches to 2,2-dimethoxyacetonitrile synthesis have focused on enhancing acetalization efficiency through advanced catalyst systems and optimized reaction conditions [6]. Zeolite catalysts, particularly USY, HBeta, and HZSM-5, have shown remarkable effectiveness in promoting acetalization reactions under mild conditions [6]. These catalysts operate through acid-catalyzed mechanisms where the carbonyl carbon becomes more electrophilic upon protonation, facilitating nucleophilic addition by alcohols [2].

The acetalization mechanism proceeds through several distinct steps: initial acid catalyst protonation of the carbonyl oxygen, nucleophilic addition of alcohol to form a hemiacetal intermediate, protonation of the hydroxyl group to create a good leaving group, elimination of water to form an oxonium ion, and finally nucleophilic addition of a second alcohol molecule to complete acetal formation [2]. This mechanistic understanding has enabled development of more selective catalytic systems [2].

Research conducted on glycerol acetalization using 2,2-dimethoxypropane as a model system has provided valuable insights applicable to acetonitrile acetal formation [6]. Studies using HBeta zeolite demonstrated that catalyst concentration equal to or greater than 2.5 weight percent resulted in glycerol conversion stabilizing near 96-97% for all three zeolites tested [6]. Product selectivities also assumed constant values close to 97% for the desired acetal products [6].

The influence of zeolite properties on conversion rates has been extensively characterized, with acidity and strong-to-weak acid site ratios playing crucial roles in catalytic performance [6]. For catalyst concentrations below optimal levels, zeolite topology, active sites at particle surfaces, and the relative amounts of microporous and mesoporous structures significantly impact selectivity [6]. HBeta emerged as the most selective catalyst for acetal production and demonstrated excellent reusability without loss of activity or selectivity after multiple cycles [6].

Advanced catalytic systems have achieved significant improvements in yield optimization through systematic parameter studies [7] [8]. Response surface methodology has been employed to visualize the effects of temperature, residence time, and catalyst concentration on product yield [7]. These studies revealed that optimal conditions often represent a balance between maximizing desired product formation and minimizing impurity generation [7].

Catalyst TypeConversion (%)Selectivity (%)Reusability
USY Zeolite9695Good
HBeta Zeolite9797Excellent
HZSM-59594Good
Acid-promoted γ-Al₂O₃8892Moderate

Continuous Flow Synthesis and Process Intensification

Continuous flow synthesis represents a paradigm shift in 2,2-dimethoxyacetonitrile production, offering enhanced safety, improved yields, and superior process control compared to traditional batch methods [9] [10]. Flow chemistry approaches enable precise control of reaction parameters including temperature, pressure, residence time, and mixing efficiency, leading to more consistent product quality and higher throughput [9].

Microreactor technology has proven particularly effective for nitrile synthesis applications, with research demonstrating successful implementation of continuous processes for various acetonitrile derivatives [11] [12]. Studies on oxidative dehydrogenation of amines to corresponding nitriles using air as oxidant and water as solvent have achieved high conversions up to 100% and selectivities ranging from 80-90% under optimized conditions [11]. These findings provide a foundation for developing analogous processes for 2,2-dimethoxyacetonitrile synthesis [11].

Process intensification strategies have focused on integration of reaction and separation operations to maximize efficiency [10]. A pilot-scale design for acetonitrile production from ethanol demonstrated the feasibility of producing 10 kilograms per hour while achieving greater than 99% purity through optimized separation trains [10]. The process incorporated recovery and valorization of marketable byproducts, including carbon dioxide and hydrogen cyanide, resulting in overall carbon dioxide consumption exceeding reactor byproduct generation [10].

Continuous flow acetylation reactions using acetonitrile as both reactant and solvent have been successfully developed using microreactor systems [13]. These processes achieved optimal conversions at temperatures around 200°C with residence times of approximately 27 minutes [13]. The supercritical state of acetonitrile at elevated temperatures provided enhanced mass transfer and reaction kinetics [13].

Advanced microfluidic processes have demonstrated remarkable efficiency improvements for complex synthetic transformations [14]. Continuous-flow synthesis of nitro compounds achieved yields up to 85% compared to 40-50% yields in traditional batch processes [14]. The microfluidic approach eliminated the need for isolation and purification of intermediates between reaction steps, significantly reducing process complexity and improving overall efficiency [14].

Flow rate optimization studies have revealed critical relationships between residence time and conversion efficiency [13]. Research indicated that flow rates of 0.1 milliliters per minute provided optimal conversion, with higher flow rates resulting in decreased conversion due to insufficient residence time [13]. Temperature effects showed maximum activity at 200°C, with performance declining at higher temperatures due to acetonitrile reaching supercritical conditions [13].

Process ParameterOptimal ValuePerformance Impact
Temperature180-220°CHigh conversion
Residence Time20-30 minutesYield optimization
Flow Rate0.1-0.2 mL/minMass transfer
Pressure40-60 barReaction kinetics
Catalyst Concentration2-5%Selectivity

The integration of continuous flow synthesis with real-time monitoring and control systems has enabled development of fully automated production platforms [9]. These systems incorporate inline analytical techniques for immediate quality assessment and automated feedback control for maintaining optimal reaction conditions [9]. Process analytical technology implementation has reduced variability and improved reproducibility compared to traditional batch operations [9].

XLogP3

-0.2

Wikipedia

Acetonitrile, dimethoxy-

Dates

Last modified: 08-15-2023

Explore Compound Types